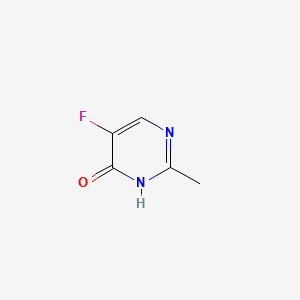

5-Fluoro-2-methylpyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c1-3-7-2-4(6)5(9)8-3/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTSFVIMARJLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20664007 | |

| Record name | 5-Fluoro-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1480-91-7 | |

| Record name | 5-Fluoro-2-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1480-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20664007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methylpyrimidin-4-ol

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methylpyrimidin-4-ol, identified by the CAS number 1480-91-7 , is a fluorinated heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery.[1] As a derivative of the pyrimidine core, a fundamental building block of nucleic acids, this molecule serves as a valuable synthon for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom onto the pyrimidine ring can profoundly influence the molecule's physicochemical and pharmacological properties, including metabolic stability, acidity, and binding affinity to biological targets.[2] Fluorinated pyrimidines are a cornerstone of modern pharmaceuticals, most notably exemplified by the widely used anticancer drug 5-Fluorouracil (5-FU).[2][3][4] This guide provides a comprehensive overview of the core technical aspects of 5-Fluoro-2-methylpyrimidin-4-ol, including its properties, synthesis, potential applications, and handling, to support its use in research and development.

Physicochemical and Structural Data

The fundamental properties of 5-Fluoro-2-methylpyrimidin-4-ol are summarized below. These data are critical for its application in chemical synthesis and for understanding its behavior in biological systems.

| Property | Value | Source(s) |

| CAS Number | 1480-91-7 | [1] |

| Molecular Formula | C₅H₅FN₂O | [1] |

| Molecular Weight | 128.10 g/mol | [1] |

| IUPAC Name | 5-fluoro-2-methylpyrimidin-4(1H)-one | [1] |

| Synonyms | 5-Fluoro-2-methylpyrimidin-4(3H)-one, 4-Pyrimidinol, 5-fluoro-2-methyl- | [1] |

| Physical Form | Solid | |

| Melting Point | 215-217 °C | |

| Boiling Point | 191.4 °C at 760 mmHg | |

| Purity | Typically ≥97% | |

| Storage Temperature | 4 °C |

Synthesis Pathway and Experimental Protocol

The synthesis of fluorinated pyrimidines often involves the cyclocondensation of a fluorinated building block with an appropriate amidine.[2] This approach offers a reliable method for introducing the fluoropyrimidine scaffold under controlled conditions.

Conceptual Synthesis Workflow

The diagram below outlines a general and effective strategy for the synthesis of 4-amino-5-fluoropyrimidines, which can be adapted for the synthesis of 5-Fluoro-2-methylpyrimidin-4-ol. The process involves the reaction of a fluorinated C3 building block with an amidine hydrochloride.[2] This method is advantageous as it avoids the use of harsh or difficult-to-handle fluorinating agents at later stages of the synthesis.

Caption: Synthetic workflow for 5-Fluoro-2-methylpyrimidin-4-ol.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of a 5-fluoropyrimidine derivative, based on established methodologies.[2][5]

Objective: To synthesize 5-Fluoro-2-methylpyrimidin-4-ol.

Materials:

-

Potassium (Z)-2-cyano-2-fluoroethenolate

-

Acetamidine hydrochloride

-

Anhydrous solvent (e.g., ethanol or isopropanol)

-

Hydrochloric acid (for subsequent hydrolysis)

-

Sodium hydroxide (for neutralization)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend acetamidine hydrochloride (1.0 eq) in an anhydrous solvent.

-

Addition of Fluorinated Synthon: Add potassium (Z)-2-cyano-2-fluoroethenolate (1.0 eq) to the suspension.

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction typically proceeds to completion within 4-12 hours.

-

Work-up and Isolation of Intermediate: Upon completion, cool the mixture to room temperature. Filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude intermediate, 5-fluoro-2-methylpyrimidin-4-amine.

-

Hydrolysis to Final Product: Treat the crude intermediate with an aqueous solution of hydrochloric acid and heat to facilitate the hydrolysis of the amino group to a hydroxyl group.

-

Purification: After hydrolysis, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution). The resulting precipitate, 5-Fluoro-2-methylpyrimidin-4-ol, can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography if necessary.

Self-Validation: The identity and purity of the synthesized 5-Fluoro-2-methylpyrimidin-4-ol should be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and melting point analysis, comparing the results with literature values.[5]

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic versatility.[6] The introduction of fluorine can further enhance its drug-like properties.

Role as a Bioisostere and Pharmacological Modulator

The fluorine atom in 5-Fluoro-2-methylpyrimidin-4-ol can act as a bioisostere for a hydrogen atom, leading to improved pharmacological profiles. Key effects include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the half-life of a drug candidate.[2]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with enzyme active sites, potentially increasing binding affinity and potency.

-

Modulation of Acidity: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing a compound's solubility and pharmacokinetic properties.

Use as a Chemical Scaffold in Drug Design

5-Fluoro-2-methylpyrimidin-4-ol is an ideal starting point for the synthesis of more complex molecules. The hydroxyl and methyl groups, along with the pyrimidine ring itself, offer multiple points for chemical modification to explore structure-activity relationships (SAR).

Caption: Role as a scaffold for diverse therapeutic agents.

Safety, Handling, and Storage

While specific toxicity data for 5-Fluoro-2-methylpyrimidin-4-ol is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals. General safety guidelines for related fluorinated and heterocyclic compounds should be followed.[7][8][9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][9] Avoid contact with skin and eyes.[8][11] Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 4°C. Keep away from strong oxidizing agents.[12]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[7][10]

Conclusion

5-Fluoro-2-methylpyrimidin-4-ol is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its fluorinated pyrimidine core offers significant advantages for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This guide provides the essential technical information for researchers to effectively utilize this compound in their drug discovery and development programs, from understanding its fundamental properties to its synthesis and safe handling.

References

- Kavitha, S., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI.

-

Gao, Y., et al. (2009). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. Available at: [Link]

-

Pittelkow, M., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol. PubChem. Available at: [Link]

-

Pittelkow, M., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. National Institutes of Health (NIH). Available at: [Link]

-

Vitaku, E., et al. (2019). Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]

Sources

- 1. 5-Fluoro-2-methylpyrimidin-4-ol | C5H5FN2O | CID 45080525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. 2-Hydroxy-4-amino-5-fluoropyrimidine(2022-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

5-Fluoro-2-methylpyrimidin-4-ol physical properties

An In-Depth Technical Guide to the Physical Properties of 5-Fluoro-2-methylpyrimidin-4-ol

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical properties of 5-Fluoro-2-methylpyrimidin-4-ol (CAS No: 1480-91-7), a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug development. While experimental data for this specific molecule is limited, this document consolidates available information, presents robust computational predictions, and details the requisite experimental protocols for full physicochemical characterization. The guide is designed to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge and practical methodologies necessary to effectively utilize this compound in a research and development setting. We delve into the significance of each property, from solubility and pKa to melting point and lipophilicity, explaining their direct impact on a compound's journey from laboratory synthesis to potential therapeutic application.

Introduction and Chemical Identity

5-Fluoro-2-methylpyrimidin-4-ol is a heterocyclic organic compound featuring a pyrimidine core. The strategic placement of a fluorine atom at the 5-position and a methyl group at the 2-position significantly influences the molecule's electronic distribution, metabolic stability, and potential for intermolecular interactions. Fluorination is a well-established strategy in medicinal chemistry to enhance properties such as binding affinity, lipophilicity, and metabolic resistance.

The compound exists in a tautomeric equilibrium between the -ol (pyrimidin-4-ol) and -one (pyrimidin-4(3H)-one) forms. For clarity and consistency with its IUPAC name and common representation, this guide will primarily refer to it as 5-Fluoro-2-methylpyrimidin-4-ol, while acknowledging the presence and significance of its tautomeric state.

Caption: Tautomeric equilibrium of 5-Fluoro-2-methylpyrimidin-4-ol.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is paramount for anticipating its behavior in biological systems and for guiding formulation development. The table below summarizes the known and computationally predicted properties of 5-Fluoro-2-methylpyrimidin-4-ol.

| Property | Value | Source |

| CAS Number | 1480-91-7 | [1][2] |

| Molecular Formula | C₅H₅FN₂O | [1][2] |

| Molecular Weight | 128.10 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

| Melting Point | 215-217 °C | [2] |

| Boiling Point | 191.4 °C at 760 mmHg | [2] |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Theoretical and Computational Properties

In the absence of extensive experimental data, computational models provide valuable initial assessments of a molecule's drug-like properties. These descriptors, derived from the compound's structure, help predict its pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, Excretion).

| Computed Property | Value | Significance in Drug Development | Source |

| XLogP3-AA | -0.4 | Predicts lipophilicity. A negative value suggests higher hydrophilicity, which can influence solubility and membrane permeability. | [1] |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Estimates the surface area of polar atoms. TPSA is a key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. Values < 140 Ų are often associated with good oral bioavailability. | [1] |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. Influences solubility and receptor binding. | [1] |

| Hydrogen Bond Acceptors | 3 | The number of N or O atoms. Crucial for solubility and forming interactions with biological targets. | [1] |

| Rotatable Bond Count | 0 | A measure of molecular flexibility. Low counts (<10) are generally favorable for good oral bioavailability. | [1] |

These computational values suggest that 5-Fluoro-2-methylpyrimidin-4-ol possesses favorable characteristics for development, such as good potential for oral bioavailability (low TPSA, low rotatable bond count) and a hydrophilic nature (negative XLogP3-AA).

Experimental Protocols for Physicochemical Characterization

To move beyond computational prediction, rigorous experimental determination of key properties is essential. The following section outlines standard, field-proven protocols for characterizing a novel compound like 5-Fluoro-2-methylpyrimidin-4-ol.

Determination of Aqueous Solubility (Shake-Flask Method)

Causality: Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent absorption in the gastrointestinal tract. The equilibrium shake-flask method (OECD Guideline 105) is the gold-standard for its accuracy and reliability.

Protocol:

-

Preparation: Add an excess amount of 5-Fluoro-2-methylpyrimidin-4-ol to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed, clear glass vessel.

-

Equilibration: Agitate the vessel at a constant, controlled temperature (typically 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.

-

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

-

Quantification: Carefully extract an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is reported in units such as mg/mL or µM based on the measured concentration in the saturated solution.

Caption: Workflow for Aqueous Solubility Determination.

Determination of pKa (Potentiometric Titration)

Causality: The pKa, or acid dissociation constant, defines the ionization state of a molecule at a given pH. This property profoundly impacts solubility, permeability, and receptor binding, as the charged and uncharged species have different physicochemical behaviors.

Protocol:

-

Solution Preparation: Accurately weigh and dissolve a sample of 5-Fluoro-2-methylpyrimidin-4-ol in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette.

-

Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then with a standardized base (e.g., 0.1 M NaOH), recording the pH value after each incremental addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal. Specialized software is used to calculate the precise pKa value(s).

Conclusion

5-Fluoro-2-methylpyrimidin-4-ol is a compound with a physicochemical profile suggestive of favorable drug-like properties. The available experimental data for its melting and boiling points provide a solid foundation for its physical characterization.[2] While key experimental values for aqueous solubility and pKa are not yet publicly documented, the computational predictions and the standardized protocols outlined in this guide provide a clear and authoritative pathway for their determination. A comprehensive understanding of these properties is the cornerstone of successful drug discovery and development, enabling rational decision-making in lead optimization, formulation, and preclinical evaluation.

References

-

PubChem. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol. Retrieved from [Link]

-

MP Biomedicals. (n.d.). 5-Fluorouracil. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 5-Fluoro-2-methylpyrimidin-4-ol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Fluoro-2-methylpyrimidin-4-ol, a key heterocyclic intermediate in contemporary drug discovery and development. In the absence of extensive public solubility data, this document synthesizes foundational physicochemical principles, data from structurally analogous compounds, and robust experimental methodologies to empower researchers in optimizing reaction conditions, purification, and formulation. We present a detailed exploration of the molecular properties governing solubility, predictive insights based on related pyrimidine derivatives, and standardized protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and pharmaceutical scientists engaged in the development of novel therapeutics.

Introduction: The Critical Role of Solubility in Drug Development

5-Fluoro-2-methylpyrimidin-4-ol is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry. Its structure, analogous to natural nucleobases, makes it a valuable scaffold for synthesizing novel therapeutic agents. However, the successful transition of such a molecule from a laboratory curiosity to a viable drug candidate is critically dependent on its physicochemical properties, paramount among them being solubility.

Solubility dictates the choice of solvent systems for chemical synthesis, influences the efficiency of crystallization and purification processes, and is a primary determinant of a drug's bioavailability.[1] A thorough understanding of a compound's solubility in various organic solvents is therefore not merely an academic exercise but a fundamental prerequisite for efficient and effective drug development. This guide provides the necessary theoretical framework and practical methodologies to approach the solubility of 5-Fluoro-2-methylpyrimidin-4-ol with scientific rigor.

Physicochemical Properties of 5-Fluoro-2-methylpyrimidin-4-ol

The solubility of a compound is intrinsically linked to its molecular structure. The key physicochemical properties of 5-Fluoro-2-methylpyrimidin-4-ol, as computed by PubChem, are summarized below and provide a basis for predicting its solubility behavior.[2]

Table 1: Physicochemical Properties of 5-Fluoro-2-methylpyrimidin-4-ol [2]

| Property | Value | Implication for Solubility |

| Molecular Formula | C₅H₅FN₂O | - |

| Molecular Weight | 128.10 g/mol | Moderate molecular size. |

| XLogP3 | -0.4 | Indicates a hydrophilic character, suggesting higher solubility in polar solvents. |

| Hydrogen Bond Donor Count | 2 | Capable of donating hydrogen bonds, favoring interaction with protic solvents. |

| Hydrogen Bond Acceptor Count | 3 | Capable of accepting hydrogen bonds, favoring interaction with polar solvents. |

| pKa | Not available | Expected to be weakly acidic due to the hydroxyl group, influencing solubility in basic or acidic media. |

The negative XLogP3 value suggests that 5-Fluoro-2-methylpyrimidin-4-ol is more hydrophilic than lipophilic, predicting a preference for polar solvents over non-polar ones. The presence of both hydrogen bond donors (the -OH and N-H groups) and acceptors (the nitrogen atoms and the carbonyl oxygen) indicates a strong potential for interaction with protic solvents like alcohols and water, as well as polar aprotic solvents like DMSO and DMF.[3]

Predictive Solubility Profile based on Structural Analogs

Table 2: Reported Solubility of 5-Fluorouracil (5-FU) in Common Solvents [4]

| Solvent | Solubility Description |

| Water | Slightly soluble (1g in 80 mL) |

| Ethanol (96%) | Barely soluble (1g in 170 mL) |

| Methanol | Sparingly soluble (1g in 55 mL) |

Based on this data for 5-FU, 5-Fluoro-2-methylpyrimidin-4-ol is expected to exhibit limited solubility in water and lower alcohols. The addition of a methyl group in our target compound compared to 5-FU might slightly increase its lipophilicity, potentially leading to marginally better solubility in less polar organic solvents. Studies on other pyrimidine derivatives have shown that solubility is significantly influenced by the specific functional groups attached to the core ring structure.[5][6][7] Generally, the solubility of pyrimidine derivatives in polar solvents follows the order: DMF > Methanol > CCl₄.[7]

Therefore, a reasonable starting hypothesis is that 5-Fluoro-2-methylpyrimidin-4-ol will be most soluble in highly polar aprotic solvents like DMSO and DMF, moderately to sparingly soluble in alcohols like methanol and ethanol, and likely poorly soluble in non-polar solvents such as hexanes and toluene.

Experimental Determination of Solubility

To obtain precise and actionable data, experimental determination of solubility is essential.[8][9] We present here two robust, field-proven protocols for qualitative and quantitative analysis.

Protocol 1: Qualitative "Soluble/Insoluble" Screening

This rapid screening method is ideal for initial solvent selection for synthesis or chromatography.

Objective: To quickly assess the solubility of 5-Fluoro-2-methylpyrimidin-4-ol in a range of solvents at a defined concentration.

Materials:

-

5-Fluoro-2-methylpyrimidin-4-ol

-

A selection of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Toluene, Hexanes)

-

Small glass vials (e.g., 1.5 mL) with caps

-

Vortex mixer

-

Spatula and analytical balance

Procedure:

-

Weigh approximately 2 mg of 5-Fluoro-2-methylpyrimidin-4-ol into a clean, dry vial.

-

Add 1 mL of the chosen solvent to the vial. This corresponds to a concentration of ~2 mg/mL.

-

Cap the vial securely and vortex the mixture vigorously for 60 seconds.[10]

-

Visually inspect the solution against a dark background.

-

Record the observation as "Soluble" (clear solution, no visible particles), "Partially Soluble" (some solid remains but a significant amount has dissolved), or "Insoluble" (the majority of the solid remains undissolved).[11]

Causality and Self-Validation: This simple, direct observation method provides a rapid and reliable initial assessment. The fixed concentration allows for a consistent comparison across different solvents. For trustworthiness, a "control" vial with only the compound can be used to compare the initial amount of solid with what remains after the test.

Protocol 2: Quantitative Equilibrium Solubility Determination (Shake-Flask Method with HPLC Analysis)

This is the gold-standard method for determining the thermodynamic equilibrium solubility.[8]

Objective: To determine the precise equilibrium solubility of 5-Fluoro-2-methylpyrimidin-4-ol in a specific solvent at a constant temperature.

Materials:

-

5-Fluoro-2-methylpyrimidin-4-ol

-

Selected solvent(s)

-

Scintillation vials or similar glass vials with PTFE-lined caps

-

Thermostatically controlled shaker or incubator

-

Syringes (e.g., 1 mL) and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

Part A: Sample Preparation and Equilibration

-

Add an excess amount of 5-Fluoro-2-methylpyrimidin-4-ol to a vial (enough to ensure undissolved solid will remain).

-

Pipette a known volume of the solvent (e.g., 2 mL) into the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a minimum of 24-48 hours to ensure the solution is saturated and has reached equilibrium.[8][10]

Part B: Sampling and Analysis

-

After equilibration, remove the vial from the shaker and allow the excess solid to settle by gravity for at least 1 hour.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, filtered solution into a clean vial. This step is critical to remove any undissolved micro-particles.

-

Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Prepare a series of calibration standards of 5-Fluoro-2-methylpyrimidin-4-ol of known concentrations.

-

Analyze the standards and the diluted sample by HPLC. Analytical methods for similar compounds like 5-fluorouracil can be adapted.[12]

-

Quantify the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original solubility in mg/mL or mol/L, remembering to account for the dilution factor.

Causality and Self-Validation: The extended equilibration time ensures that the measured solubility is the true thermodynamic solubility, not a kinetically trapped supersaturated state. The use of filtration and a validated HPLC method with a calibration curve ensures the accuracy and trustworthiness of the quantitative measurement.[13]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the described experimental protocols.

Caption: Workflow for Qualitative Solubility Screening.

Caption: Workflow for Quantitative Equilibrium Solubility Determination.

Factors Influencing Solubility: A Deeper Dive

Understanding the "why" behind solubility results is key to rational solvent selection.

Caption: Key Factors Governing the Solubility of the Compound.

-

Polarity ("Like Dissolves Like"): As a polar molecule, 5-Fluoro-2-methylpyrimidin-4-ol will dissolve best in polar solvents.[11] The solvent molecules must be able to overcome the crystal lattice energy of the solid compound by forming favorable solute-solvent interactions.

-

Hydrogen Bonding: The ability of the compound to both donate and accept hydrogen bonds is its most significant feature for solubility. Protic solvents (e.g., methanol, ethanol) can act as both H-bond donors and acceptors, leading to strong interactions. Polar aprotic solvents (e.g., DMSO, DMF) are excellent H-bond acceptors and can effectively solvate the compound.

-

Temperature: For most solid solutes, solubility increases with temperature.[5][6] This relationship can be quantified to determine thermodynamic parameters like the enthalpy and entropy of dissolution.[6][14] For recrystallization procedures, measuring solubility at different temperatures is crucial.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Fluoro-2-methylpyrimidin-4-ol is not widely available, data from related fluorinated pyrimidines and pyridines should be considered.[15][16][17][18]

-

Handling: Always handle the compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]

-

Hazards: Similar compounds are known to cause skin and eye irritation.[17] Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

The solubility of 5-Fluoro-2-methylpyrimidin-4-ol is a critical parameter for its successful application in pharmaceutical research and development. While direct quantitative data is sparse, a comprehensive understanding of its physicochemical properties, coupled with insights from structural analogs like 5-Fluorouracil, allows for a predictive approach to solvent selection. This guide provides robust, validated experimental protocols for both rapid qualitative screening and precise quantitative determination of equilibrium solubility. By applying these methodologies, researchers can generate the high-quality data necessary to optimize synthetic pathways, streamline purification processes, and advance the development of new chemical entities.

References

-

PubChem. 5-Fluoro-2-methylpyrimidin-4-ol. National Center for Biotechnology Information. [Link]

-

Jochheim, C., Janning, P., Marggraf, U., Löffler, T. M., Hasse, F., & Linscheid, M. (1994). A procedure for the determination of 5-fluorouracil in tissue using microbore HPLC and fluorescence detection. Analytical Biochemistry, 217(2), 285-291. [Link]

-

Baluja, S., & Solanki, H. (2014). Solubility of a Series of Pyrimidine Derivatives in Methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1017-1024. [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

ResearchGate. (2015). 5-Fluorouracil – Characteristics and Analytical Determination. [Link]

-

Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]

-

Bannan, C. C., Calabró, G., Kyu, D. Y., & Mobley, D. L. (2016). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 12(8), 4015–4024. [Link]

-

Baluja, S., & Kachhadia, N. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 59(4), 1144-1149. [Link]

-

Noureldeen, M., Al-Harbi, S., & Al-Amri, A. (2021). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Molecules, 26(16), 4994. [Link]

-

Rodriguez-Mateos, A., et al. (2018). Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma. CentAUR. [Link]

-

Baluja, S., Gonsai, N., & Pansuriya, N. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research, 7(5), 540-546. [Link]

-

Ohorodnik, M., Horak, Y., Obushak, M., Tyschenko, N., & Sobechko, I. B. (2024). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry, Technology and Application of Substances, 7(1), 1-7. [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]

-

PubChem. 4-Amino-5-fluoro-2-methoxypyrimidine. National Center for Biotechnology Information. [Link]

-

Qader, A. R., & Ahmed, S. M. (2023). A Novel Spectrofluorometric Method for the Determination of Levofloxacin in Pharmaceutical Formulations. Analytical and Bioanalytical Chemistry Research, 10(3), 263-274. [Link]

-

Horak, Y., et al. (2024). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry, Technology and Application of Substances, 7(1). [Link]

-

Di Donato, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(6), 2207–2214. [Link]

Sources

- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-2-methylpyrimidin-4-ol | C5H5FN2O | CID 45080525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. researchgate.net [researchgate.net]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 7. researchgate.net [researchgate.net]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifechemicals.com [lifechemicals.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. saltise.ca [saltise.ca]

- 12. A procedure for the determination of 5-fluorouracil in tissue using microbore HPLC and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. analchemres.org [analchemres.org]

- 14. researchgate.net [researchgate.net]

- 15. 5-Fluoro-2-methylpyridine - Safety Data Sheet [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

A Guide to the Spectroscopic Characterization of 5-Fluoro-2-methylpyrimidin-4-ol

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies used to characterize the molecular structure of 5-Fluoro-2-methylpyrimidin-4-ol (CAS: 1480-91-7). As a fluorinated pyrimidine, this compound belongs to a class of molecules with significant interest in pharmaceutical and agrochemical research, where precise structural confirmation is paramount.[1] This document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for unambiguous identification. By integrating data from these orthogonal techniques, we present a self-validating workflow for structural elucidation, intended for researchers, chemists, and quality control specialists in the field of drug development and chemical synthesis.

While a complete, publicly available experimental dataset for this specific molecule is sparse, this guide synthesizes expected spectral values based on established principles and data from closely related pyrimidine derivatives to provide a robust framework for analysis.

Introduction: The Molecular Profile of 5-Fluoro-2-methylpyrimidin-4-ol

5-Fluoro-2-methylpyrimidin-4-ol is a heterocyclic organic compound with the molecular formula C₅H₅FN₂O and a monoisotopic mass of 128.0386 Da.[2] The molecule features a pyrimidine core, a foundational structure in numerous biologically active compounds. The strategic placement of a fluorine atom at the C5 position, a methyl group at C2, and a hydroxyl group at C4 (existing in tautomeric equilibrium with its pyrimidinone form) imparts unique physicochemical properties that are critical to its function and reactivity.

Spectroscopic analysis is non-negotiable for confirming the identity and purity of such a molecule post-synthesis. Each technique provides a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework and the electronic environment of the fluorine atom, IR identifies the functional groups present, and MS confirms the molecular weight and elemental composition.

Overall Spectroscopic Workflow

The comprehensive characterization of 5-Fluoro-2-methylpyrimidin-4-ol follows a logical and synergistic workflow. This process ensures that the data from each analysis corroborates the others, leading to an unambiguous structural assignment.

Caption: Overall workflow for the structural elucidation of 5-Fluoro-2-methylpyrimidin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 5-Fluoro-2-methylpyrimidin-4-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic arrangement and connectivity.

Experimental Protocol: NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR data for a small molecule like 5-Fluoro-2-methylpyrimidin-4-ol.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like those on hydroxyl or amine groups.

-

Instrument Setup: Use a spectrometer with a field strength of 400 MHz or higher. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[3]

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.[3]

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096 scans, owing to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.[3]

-

-

¹⁹F NMR Acquisition:

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard like CFCl₃ (0 ppm) for ¹⁹F.

Data Presentation: Expected NMR Spectral Data

The following table summarizes the expected chemical shifts (δ) and coupling constants (J) for 5-Fluoro-2-methylpyrimidin-4-ol, based on analysis of similar fluorinated pyrimidine structures.[5][6][7]

| Nucleus | Position | Expected δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | H6 | 7.8 - 8.2 | Doublet (d) | ³J(H,F) ≈ 5-7 Hz | Pyrimidine CH |

| CH₃ | 2.3 - 2.6 | Singlet (s) | - | Methyl group | |

| OH/NH | 10.0 - 12.0 | Broad singlet (br s) | - | Exchangeable proton | |

| ¹³C | C2 | 155 - 160 | Singlet (s) | - | C-CH₃ |

| C4 | 158 - 165 | Doublet (d) | ²J(C,F) ≈ 15-25 Hz | C-OH | |

| C5 | 135 - 145 | Doublet (d) | ¹J(C,F) ≈ 220-250 Hz | C-F | |

| C6 | 130 - 140 | Doublet (d) | ²J(C,F) ≈ 20-30 Hz | C-H | |

| CH₃ | 20 - 25 | Singlet (s) | - | Methyl carbon | |

| ¹⁹F | F5 | -160 to -175 | Doublet (d) | ³J(F,H) ≈ 5-7 Hz | Pyrimidine C-F |

Data Interpretation

-

¹H NMR: The spectrum is expected to be simple. The lone proton on the pyrimidine ring (H6) will appear as a doublet due to coupling with the adjacent fluorine atom (³J). The methyl protons will appear as a sharp singlet. The proton on the N-H or O-H group (due to tautomerism) will be a broad signal at a high chemical shift, which would disappear upon D₂O exchange.

-

¹³C NMR: Five distinct signals are expected. The most notable feature is the large one-bond coupling constant (¹J) for C5, the carbon directly attached to fluorine. The carbons at positions C4 and C6 will also show smaller two-bond couplings to fluorine. These C-F couplings are diagnostic and confirm the position of the fluorine atom.

-

¹⁹F NMR: A single signal, a doublet, is anticipated, resulting from the coupling to the proton at C6. The chemical shift is characteristic of a fluorine atom attached to an aromatic ring.[4][8]

Caption: Correlation of the molecular structure with key expected NMR spectral features.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum is typically acquired from a solid sample. Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared.

-

Data Acquisition: Place the sample in an FTIR (Fourier-Transform Infrared) spectrometer.

-

Scan: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Processing: Perform a background subtraction using a blank KBr pellet or an empty sample holder.

Data Presentation: Expected IR Absorption Bands

The following table lists the characteristic vibrational frequencies expected for 5-Fluoro-2-methylpyrimidin-4-ol.[7][9]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3300 | N-H Stretch | Amide (in pyrimidinone form) |

| 2900 - 3000 | C-H Stretch | Methyl and Aromatic C-H |

| 1650 - 1700 | C=O Stretch | Amide carbonyl (strong) |

| 1550 - 1640 | C=C / C=N Stretch | Pyrimidine ring |

| 1100 - 1250 | C-F Stretch | Aryl-Fluoride |

Data Interpretation

The IR spectrum provides clear evidence for the key functional groups. A strong, sharp absorption band around 1660 cm⁻¹ is definitive evidence for the carbonyl (C=O) group of the pyrimidinone tautomer, which is often the major form in the solid state. The broad peak above 3100 cm⁻¹ corresponds to the N-H stretch. The presence of a C-F bond is confirmed by a strong absorption in the 1100-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of a molecule with high accuracy.

Experimental Protocol: ESI-HRMS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) via direct infusion or through an LC system.[10]

-

Ionization: Use ESI in positive ion mode. The molecule will likely be detected as the protonated species, [M+H]⁺.

-

Mass Analysis: Acquire the spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Determine the m/z of the most intense ion in the molecular ion cluster. Compare this experimental value to the theoretical exact mass calculated for the expected elemental formula.

Data Presentation: Expected Mass Spectrometry Data

| Parameter | Value | Interpretation |

| Formula | C₅H₅FN₂O | - |

| Theoretical Exact Mass | 128.03859 Da | Calculated for C₅H₅FN₂O |

| Expected [M+H]⁺ (HRMS) | 129.04637 Da | Ion detected in positive ESI mode |

Data Interpretation

The primary goal of HRMS is to confirm the molecular formula. The experimentally measured mass of the protonated molecule, [C₅H₅FN₂O + H]⁺, should match the theoretical value of 129.04637 Da to within a very small error margin (typically < 5 ppm). This result provides extremely strong evidence for the correct elemental composition, complementing the connectivity information derived from NMR and the functional group data from IR.

Conclusion

The structural characterization of 5-Fluoro-2-methylpyrimidin-4-ol is achieved through a multi-technique spectroscopic approach. NMR spectroscopy defines the carbon-hydrogen framework and confirms the location of the fluorine substituent through characteristic C-F and H-F coupling patterns. IR spectroscopy validates the presence of key functional groups, particularly the carbonyl of the dominant pyrimidinone tautomer. Finally, high-resolution mass spectrometry confirms the elemental formula with high precision. The convergence of data from these three independent methods provides an unassailable confirmation of the molecular structure, a critical step in any research or development context.

References

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.

- Malet-Martino, M. C., & Martino, R. (n.d.). Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. Cancer Research.

- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.

- Unknown Author. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate.

- Unknown Author. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate.

- Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI.

- Yadav, B. S. (2016). Spectroscopic and Vibrational Characterization of Fluorinated Pyrimidine, NBO,NLO,Thermodynamic Ffunctions,Homolumo Analysis based on Density Function Theory. ResearchGate.

-

PubChem. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol. PubChem. Available at: [Link]

- Unknown Author. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate.

- Zhang, Z., et al. (n.d.). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. PubMed Central.

- University of Ottawa. (n.d.). 19Fluorine NMR. University of Ottawa NMR Facility.

- Unknown Author. (2023). Synthesis of 5-Fluorouracil Polymer Conjugate and 19F NMR Analysis of Drug Release for MRI Monitoring. Semantic Scholar.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Alfa Chemistry.

- ChemScene. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol. ChemScene.

- Kirk, K. L., & Cohen, L. A. (n.d.). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. ResearchGate.

- Beilstein, J. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC - NIH.

- Benchchem. (n.d.). 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. Benchchem.

- Unknown Author. (n.d.). IR spectrum curves of trimethoprim, 5-fluorouracil, and compound 1. ResearchGate.

- Cautela, D., et al. (2020). Mass spectrometry in the study of molecular complexes between 5-fluorouracil and catechins. PubMed.

Sources

- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-2-methylpyrimidin-4-ol | C5H5FN2O | CID 45080525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-2-methylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methylpyrimidin-4-ol is a key heterocyclic compound with significant potential in medicinal chemistry, primarily as a structural motif in the development of novel therapeutic agents. Its synthesis is of considerable interest to researchers in drug discovery and development. This technical guide provides a comprehensive overview of the core synthetic strategies for 5-Fluoro-2-methylpyrimidin-4-ol, with a focus on a robust and widely applicable cyclocondensation reaction. The document delves into the mechanistic underpinnings of the synthesis, provides detailed experimental protocols, and presents the necessary data for successful and reproducible execution.

Introduction: The Significance of Fluorinated Pyrimidinones

Fluorinated pyrimidines are a class of compounds that have made a profound impact on medicine. The introduction of a fluorine atom into the pyrimidine ring can dramatically alter the molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets[1]. This has led to the development of numerous successful drugs, including the anticancer agent 5-fluorouracil. 5-Fluoro-2-methylpyrimidin-4-ol, a member of this important class, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

This guide will focus on the most prevalent and practical synthetic approach to 5-Fluoro-2-methylpyrimidin-4-ol, which leverages the principles of cyclocondensation, a cornerstone of heterocyclic chemistry.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 5-Fluoro-2-methylpyrimidin-4-ol points to a disconnection of the pyrimidine ring, revealing two key synthons: a fluorinated β-ketoester and an amidine. This approach is illustrated below.

Caption: Experimental workflow for the cyclocondensation reaction.

Mechanistic Insights

The reaction proceeds through a series of nucleophilic additions and subsequent condensation. The more nucleophilic nitrogen of the acetamidine attacks one of the carbonyl groups of the ethyl 2-fluoroacetoacetate. This is followed by an intramolecular cyclization where the other nitrogen atom of the amidine attacks the remaining carbonyl group, leading to a dihydropyrimidine intermediate. Subsequent elimination of water and ethanol drives the reaction to completion, yielding the aromatic pyrimidinol. The presence of a base is crucial to deprotonate the acetamidine hydrochloride and to facilitate the condensation steps.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of analogous 5-fluoropyrimidinols and provides a reliable method for the preparation of 5-Fluoro-2-methylpyrimidin-4-ol. [2] Materials and Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Ethyl 2-fluoroacetoacetate

-

Acetamidine hydrochloride

-

Sodium ethoxide or Sodium methoxide

-

Anhydrous ethanol or methanol

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

Addition of Reactants: To this solution, add acetamidine hydrochloride (1.0 equivalent) and stir until it dissolves. Then, add ethyl 2-fluoroacetoacetate (1.0 equivalent) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in water and carefully neutralize the solution with hydrochloric acid to a pH of approximately 6-7. The product may precipitate at this stage. Extract the aqueous solution with ethyl acetate (3 x 50 mL).

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude 5-Fluoro-2-methylpyrimidin-4-ol can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₅H₅FN₂O | [3] |

| Molecular Weight | 128.10 g/mol | [3] |

| CAS Number | 1480-91-7 | [3] |

| Appearance | White to off-white solid | |

| Expected Yield | 60-80% (based on analogous reactions) |

Conclusion

The synthesis of 5-Fluoro-2-methylpyrimidin-4-ol via the cyclocondensation of ethyl 2-fluoroacetoacetate and acetamidine represents an efficient and reliable method for accessing this valuable heterocyclic building block. The procedure is straightforward, utilizes readily available starting materials, and is amenable to scale-up. This in-depth guide provides the necessary theoretical framework and practical details to enable researchers and scientists to successfully synthesize 5-Fluoro-2-methylpyrimidin-4-ol for its application in drug discovery and development programs.

References

-

Lucas, T., Dietz, J.-P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445–450. [Link]

-

Organic Syntheses Procedure. (n.d.). Org. Synth. 2021, 98, 171-188. [Link]

- Google Patents. (n.d.). CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.

-

Lucas, T., Dietz, J.-P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445–450. [Link]

-

Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409–1410. [Link]

-

Royal Society of Chemistry. (2018). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 16(34), 6213-6217. [Link]

-

PubChem. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol. [Link]

-

Dietz, J.-P., Derstine, B. P., et al. (2019). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. European Journal of Organic Chemistry, 2019(32), 5519-5526. [Link]

-

Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. [Link]

-

Li, Q., et al. (2010). 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1653. [Link]

-

Wang, Y., et al. (2012). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 17(5), 5791–5800. [Link]

-

Li, Y., et al. (2016). Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. Molecules, 21(11), 1461. [Link]

-

Brown, D. J., & Foster, R. V. (1965). Pyrimidine reactions. Part XXV. Synthesis and piperidinolysis of some simple fluoropyrimidines. Journal of the Chemical Society, 4911-4915. [Link]

-

Mamedov, V. A., et al. (2008). Cyclocondensation of α-acylacetamidines with esters of 2-fluoro-5-nitrobenzoic and 4-chloro-2-methyl-5-pyrimidinecarboxylic acids. Russian Chemical Bulletin, 57(1), 169-175. [Link]

-

Tlili, A., & Billard, T. (2013). Synthesis of Fluorinated Amines: A Personal Account. Synlett, 24(10), 1215-1224. [Link]

-

Kumar, P., & Sharma, S. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(13), 4233. [Link]

-

Soloshonok, V. A., & Sorochinsky, A. E. (2014). Synthesis of Fluorinated β-Amino Acids. Current Organic Chemistry, 18(6), 746-764. [Link]

Sources

5-Fluoro-2-methylpyrimidin-4-ol starting materials

An In-depth Technical Guide to the Starting Materials for 5-Fluoro-2-methylpyrimidin-4-ol

Introduction

5-Fluoro-2-methylpyrimidin-4-ol, a fluorinated pyrimidine derivative, serves as a critical building block in contemporary medicinal chemistry. Its structural motif is integral to the development of a wide array of therapeutic agents, leveraging the unique physicochemical properties imparted by the fluorine atom to enhance metabolic stability, binding affinity, and bioavailability. This guide offers a comprehensive exploration of the primary synthetic pathways to this valuable intermediate, focusing on the selection and preparation of core starting materials. As a senior application scientist, the following narrative is structured to provide not just protocols, but the underlying chemical logic, enabling researchers and drug development professionals to make informed decisions in their synthetic campaigns.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical deconstruction of the target molecule reveals the most plausible bond disconnections and, consequently, the most strategic starting materials. The pyrimidine ring is a classic heterocyclic system typically formed via a cyclocondensation reaction. The most direct retrosynthetic approach involves disconnecting the C4-N3 and C6-N1 bonds, which simplifies the molecule into two key synthons: a C2 fragment bearing the methyl group and a fluorinated C3 fragment.

Caption: Retrosynthetic analysis of 5-Fluoro-2-methylpyrimidin-4-ol.

This analysis identifies a fluorinated β-ketoester (or a functional equivalent) and acetamidine as the primary building blocks for constructing the pyrimidine core. The following sections will detail the practical implementation of this strategy and the preparation of these crucial precursors.

Primary Synthetic Route: Cyclocondensation of Ethyl 2-fluoroacetoacetate and Acetamidine

The most common and efficient method for synthesizing 5-Fluoro-2-methylpyrimidin-4-ol is the condensation of a fluorinated β-dicarbonyl compound with acetamidine. This approach builds the heterocyclic ring in a single, convergent step.

Core Starting Materials:

-

Ethyl 2-fluoroacetoacetate (or Ethyl 2-fluoro-3-oxobutanoate): This molecule provides the C4, C5, and C6 atoms of the pyrimidine ring, with the fluorine atom pre-installed at the desired position.

-

Acetamidine (typically as Acetamidine Hydrochloride): This reagent supplies the N1, C2 (with the methyl group), and N3 atoms.

Reaction Pathway and Mechanism

The reaction proceeds via a well-established mechanism for pyrimidine synthesis. Initially, one of the nitrogen atoms of acetamidine acts as a nucleophile, attacking one of the carbonyl groups of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The use of a base like sodium ethoxide is crucial to deprotonate the acetamidine hydrochloride in situ to its free base form, which is the active nucleophile.

Caption: Cyclocondensation pathway for synthesis.

Experimental Protocol

-

Preparation of Sodium Ethoxide Solution: To a flask containing absolute ethanol under an inert atmosphere (N₂ or Ar), add sodium metal portion-wise at 0°C. Allow the mixture to stir until all the sodium has dissolved.

-

Addition of Amidine: Add acetamidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes at room temperature to form the free base.

-

Condensation: Add ethyl 2-fluoroacetoacetate dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

Workup: Cool the reaction mixture to room temperature and carefully neutralize it with an acid (e.g., acetic acid or dilute HCl). The resulting precipitate is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Fluoro-2-methylpyrimidin-4-ol.

Data Summary: Cyclocondensation Route

| Parameter | Details | Rationale / Field Insight |

| Typical Yield | 65-85% | This is a robust and high-yielding reaction, making it suitable for both lab-scale and larger-scale synthesis. |

| Reaction Time | 4-12 hours | The reaction time is dependent on the scale and the efficiency of heating. |

| Solvent | Ethanol | Ethanol is the solvent of choice as it is the conjugate acid of the base used (ethoxide), preventing unwanted side reactions. |

| Base | Sodium Ethoxide (NaOEt) | A strong, non-nucleophilic base is required to generate the free amidine without reacting with the ester. |

| Advantages | Convergent, high yield, readily available starting materials (with preparation). | The direct formation of the core structure makes this an efficient and atom-economical route. |

| Challenges | The primary challenge lies in the preparation and handling of the starting materials, particularly ethyl 2-fluoroacetoacetate, which may not be commercially available in all regions and requires synthesis. |

Preparation of Key Starting Materials

A truly in-depth guide must address the synthesis of the precursors themselves. The commercial availability of these materials can vary, and in-house preparation is often a necessity.

Synthesis of Ethyl Fluoroacetate

Ethyl fluoroacetate is the foundational building block for the fluorinated C3 synthon. It is typically prepared via a nucleophilic substitution reaction (Finkelstein reaction) from a more common halo-ester.

-

Precursor: Ethyl chloroacetate or ethyl bromoacetate.

-

Fluorinating Agent: Potassium fluoride (KF).

Protocol: Halogen Exchange for Ethyl Fluoroacetate [1]

-

Setup: In a flask equipped with a reflux condenser, add potassium fluoride and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or a solid dispersion on silica gel to enhance reactivity.[1]

-

Reaction: Add ethyl chloroacetate to the suspension. Heat the mixture (typically 60-100°C) and stir vigorously for several hours. The use of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium salt) can significantly accelerate the reaction.

-

Monitoring: Track the disappearance of the starting material by GC-MS.

-

Workup and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The product is then isolated from the filtrate by distillation under reduced pressure. The purity of the resulting ethyl fluoroacetate should be confirmed by NMR.[2]

| Parameter | Details | Rationale / Field Insight |

| Starting Material | Ethyl chloroacetate | More cost-effective and readily available than the bromo-analogue. |

| Fluoride Source | Spray-dried KF | Anhydrous potassium fluoride is crucial. Spray-dried KF has a higher surface area and is more reactive than standard crystalline KF. |

| Solvent | DMF, Acetonitrile, or solvent-free with solid dispersion[1] | A polar aprotic solvent is needed to solubilize the reactants and facilitate the Sₙ2 reaction. |

| Yield | >90% | This reaction is generally very efficient if anhydrous conditions are maintained. |

Synthesis of Acetamidine Acetate

While acetamidine hydrochloride is commercially available, its preparation from simpler reagents is straightforward. A common laboratory method involves the reaction of triethyl orthoformate and glacial acetic acid with ammonia.[3][4]

Protocol: Preparation of Formamidine Acetate (Adaptable for Acetamidine) [3][5]

Note: The cited procedures are for formamidine acetate, but the principle is analogous for acetamidine by starting with triethyl orthoacetate.

-

Setup: Charge a flask with triethyl orthoformate (or orthoacetate) and glacial acetic acid.

-

Reaction Initiation: Heat the mixture in an oil bath to approximately 125-130°C.

-

Ammonolysis: Once the internal temperature reaches ~115°C, begin bubbling a steady stream of anhydrous ammonia gas through the mixture. An exothermic reaction with vigorous reflux will be observed.

-

Crystallization: As the reaction proceeds, the product, acetamidine acetate, will begin to crystallize from the solution. Continue the ammonia flow until the reaction temperature stabilizes (typically around 70-75°C).[3]

-

Isolation: Cool the mixture to room temperature. Collect the crystalline product by filtration and wash thoroughly with absolute ethanol to remove any unreacted starting materials. The product is typically obtained in high purity.

| Parameter | Details | Rationale / Field Insight |

| Starting Materials | Triethyl orthoacetate, Acetic Acid, Ammonia | These are common, inexpensive bulk chemicals. |

| Key Advantage | Obviates the need for toxic reagents like hydrogen cyanide.[3][6] | This method is safer and more convenient than classical methods starting from nitriles. |

| Product Form | Acetate salt | The acetate salt is non-hygroscopic, unlike the hydrochloride salt, making it easier to handle and store.[4] |

| Yield | 80-90% | The reaction is efficient and precipitation of the product drives the equilibrium to completion. |

Conclusion

The synthesis of 5-Fluoro-2-methylpyrimidin-4-ol is most effectively achieved through the cyclocondensation of a fluorinated C3 building block with acetamidine. This guide has detailed the primary route using ethyl 2-fluoroacetoacetate and provided validated, field-proven protocols for the in-situ preparation of the necessary starting materials from common laboratory chemicals. By understanding the causality behind each experimental choice—from the selection of an anhydrous fluoride source to the use of a non-hygroscopic amidine salt—researchers can reliably and efficiently access this pivotal intermediate for advanced drug discovery programs. The presented methodologies represent a self-validating system, ensuring reproducibility and high yields when executed with precision.

References

- Medicines for All institute (M4ALL) - Virginia Commonwealth University. (n.d.). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.

- PubChem. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol. National Center for Biotechnology Information.

- Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. National Institutes of Health.

- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

- MDPI. (n.d.). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives.

- ResearchGate. (n.d.). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.

- Organic Syntheses. (n.d.). Formamidine acetate.

- Google Patents. (n.d.). CN102976934A - Preparation method of fluoroacetate.

- Google Patents. (n.d.). CN101717351B - Method for preparing formamidine acetate.

- Taylor, E. C., & Ehrhart, W. A. (1962). A Convenient Synthesis of Formamidine and Acetamidine Acetate. Journal of the American Chemical Society, 82(12), 3138-3141.

- Sigma-Aldrich. (n.d.). Ethyl fluoroacetate 98%.

- PubChem. (n.d.). Ethyl fluoroacetate. National Center for Biotechnology Information.

- Google Patents. (n.d.). DE3808767A1 - Process for the preparation of formamidine acetate.

- Google Patents. (n.d.). JP5722560B2 - Method for producing formamidine acetate.

Sources

- 1. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]

- 2. Ethyl fluoroacetate | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. JP5722560B2 - Method for producing formamidine acetate - Google Patents [patents.google.com]

- 6. CN101717351B - Method for preparing formamidine acetate - Google Patents [patents.google.com]

5-Fluoro-2-methylpyrimidin-4-ol derivatives and analogs

An In-depth Technical Guide to 5-Fluoro-2-methylpyrimidin-4-ol Derivatives and Analogs for Drug Discovery Professionals

Abstract

The 5-fluoropyrimidine scaffold is a cornerstone in modern medicinal chemistry, most notably exemplified by the anticancer agent 5-Fluorouracil (5-FU). This technical guide provides an in-depth exploration of a specific, yet highly versatile, member of this class: 5-fluoro-2-methylpyrimidin-4-ol and its derivatives. We will dissect its synthesis, physicochemical properties, and multifaceted mechanisms of action, extending from classical antimetabolite activity to contemporary roles in kinase inhibition. This document is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a critical analysis of structure-activity relationships (SAR) to guide the rational design of next-generation therapeutic agents based on this privileged core.

The 5-Fluoropyrimidine Core: A Privileged Scaffold in Oncology

The introduction of a fluorine atom onto a pyrimidine ring is a well-validated strategy in drug design, profoundly altering the molecule's electronic properties, metabolic stability, and biological interactions.[1] The pyrimidine scaffold itself is a fundamental building block of DNA and RNA, making its analogs prime candidates for interfering with cellular processes.[2] The most prominent example, 5-Fluorouracil (5-FU), has been a frontline chemotherapeutic agent for decades, treating a range of solid tumors including colorectal, breast, and gastric cancers.[3][4]

The core structure of 5-fluoro-2-methylpyrimidin-4-ol represents a strategic variation of the 5-FU theme. The presence of the C2-methyl group can influence solubility, metabolic fate, and binding interactions within target enzymes, offering a distinct advantage for developing novel derivatives. The 4-ol (or its tautomeric 4-oxo form) provides a crucial handle for derivatization, enabling the creation of prodrugs or analogs with modulated pharmacokinetic and pharmacodynamic profiles. This guide will explore the unique chemical and biological landscape of this specific scaffold.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of the core molecule is paramount for its application in drug discovery. The tautomeric equilibrium between the -ol and -one forms is a key characteristic of this heterocyclic system.

Computed Physicochemical Properties

Quantitative data provides a baseline for predicting solubility, permeability, and other drug-like properties.

| Property | Value | Source |

| Molecular Formula | C₅H₅FN₂O | PubChem[5] |

| Molecular Weight | 128.10 g/mol | PubChem[5] |

| XLogP3 | -0.4 | PubChem[5] |

| Hydrogen Bond Donor Count | 2 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

| Rotatable Bond Count | 0 | PubChem[5] |

These properties are computationally generated and serve as a predictive baseline.

Spectroscopic Characterization

While experimental spectra for the parent compound are not widely published, a predictive analysis based on its structure and data from analogous compounds, such as 5-Fluoro-2-methoxypyrimidin-4(3H)-one, provides a reliable guide for characterization.[6]

-

¹H NMR: The spectrum is expected to show a characteristic doublet for the C6-proton, with coupling to the adjacent fluorine atom. The N-H proton will appear as a broad singlet, and the C2-methyl group will be a sharp singlet.

-

¹³C NMR: The carbon spectrum will be distinguished by the C-F coupling. The C5 carbon will appear as a large doublet, and the C6 and C4 carbons will show smaller couplings.

-

¹⁹F NMR: A single resonance, likely a doublet due to coupling with the C6-proton, is expected.

-

Mass Spectrometry (MS): The molecular ion peak (M+H)⁺ should be readily observable at m/z 129.04.

-

Infrared (IR) Spectroscopy: Key stretches will include N-H (~3100-3300 cm⁻¹), C=O (~1650-1700 cm⁻¹), and C-F (~1000-1100 cm⁻¹).

Synthesis and Derivatization Strategies

The synthesis of fluorinated pyrimidines often relies on cyclocondensation reactions using small, fluorinated building blocks, which circumvents the need for potentially harsh and non-selective late-stage fluorination.[1]

Synthesis of the Core Scaffold

A robust and versatile method for synthesizing 4-amino-5-fluoropyrimidines involves the cyclocondensation of amidine hydrochlorides with potassium (Z)-2-cyano-2-fluoroethenolate.[1][7] This approach can be adapted for the synthesis of 5-fluoro-2-methylpyrimidin-4-ol. The key is the reaction between acetamidine (to introduce the 2-methyl group) and a suitable fluorinated three-carbon synthon. Subsequent hydrolysis of the resulting 4-amino group to a 4-hydroxyl group would yield the target scaffold. This method is advantageous due to its mild conditions and high yields.[1]

Derivatization Approaches

The 5-fluoro-2-methylpyrimidin-4-ol scaffold offers multiple points for chemical modification to generate a library of analogs for SAR studies:

-

N1 and N3 Alkylation: The ring nitrogens can be alkylated to create prodrugs or to modulate the molecule's electronic properties and hydrogen bonding capacity. This is a common strategy used for 5-FU derivatives to improve pharmacological properties.[3]

-

O4-Substitution: The 4-hydroxyl group can be converted into ethers or esters, or it can be replaced with other functional groups (e.g., amines, thiols) via intermediate activation (e.g., conversion to a 4-chloro derivative).

-

C2-Methyl Modification: While more complex, the methyl group can be functionalized or replaced with other alkyl or aryl groups by starting with different amidine precursors during the initial cyclization.

General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and subsequent derivatization of the core scaffold.

Caption: General workflow for synthesis and derivatization.

Mechanisms of Action in Drug Discovery